2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid is a synthetic organic compound characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and two fluorine atoms attached to a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino acid. The key steps include:
Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Introduction of fluorine atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Formation of the propanoic acid backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a free amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce free amino acids.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, while the fluorine atoms can enhance the compound’s stability and reactivity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoic acid: Similar structure but lacks the fluorine atoms.
2-{[(Benzyloxy)carbonyl]amino}-4-oxobutanoic acid: Contains an oxo group instead of fluorine atoms.
4-{[(Benzyloxy)carbonyl]amino}benzoic acid: Contains a benzoic acid backbone instead of a propanoic acid backbone.
Uniqueness
The presence of two fluorine atoms in 2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid distinguishes it from similar compounds, providing unique properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring these characteristics.
Properties
Molecular Formula |
C12H13F2NO4 |
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Molecular Weight |
273.23 g/mol |
IUPAC Name |
3,3-difluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C12H13F2NO4/c1-12(9(13)14,10(16)17)15-11(18)19-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,15,18)(H,16,17) |
InChI Key |
GDEXJIVHTUQTQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)F)(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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